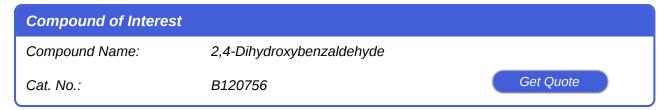


# 2,4-Dihydroxybenzaldehyde chemical properties and structure

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An In-depth Technical Guide to **2,4-Dihydroxybenzaldehyde**: Chemical Properties, Structure, and Biological Activities

### Introduction

**2,4-Dihydroxybenzaldehyde**, also known as  $\beta$ -resorcylaldehyde, is an organic compound with the chemical formula  $C_7H_6O_3$ .[1] It is a phenolic aldehyde that appears as a light yellow to beige crystalline solid.[2][3] This compound serves as a versatile intermediate in organic synthesis and has garnered interest for its biological activities. This guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and biological significance for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Identification**

**2,4-Dihydroxybenzaldehyde** is a derivative of resorcinol, where a formyl group is substituted para to one of the hydroxyl groups.[4] Its structure consists of a benzene ring with two hydroxyl (-OH) groups at positions 2 and 4, and an aldehyde (-CHO) group at position 1.

Key structural identifiers are summarized below:

- IUPAC Name: 2,4-dihydroxybenzaldehyde[1][5]
- Synonyms: β-Resorcylaldehyde, 4-Formylresorcinol, 4-Hydroxysalicylaldehyde[1][3][5]
- CAS Number: 95-01-2[1]



- Molecular Formula: C<sub>7</sub>H<sub>6</sub>O<sub>3</sub>[1][3]
- SMILES: C1=CC(=C(C=C1O)O)C=O[1][5]
- InChl: InChl=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H[1][5]
- InChiKey: IUNJCFABHJZSKB-UHFFFAOYSA-N[1][5]

# **Physicochemical Properties**

The quantitative physicochemical properties of **2,4-Dihydroxybenzaldehyde** are crucial for its application in various experimental settings.

Property	Value	Reference(s)
Molecular Weight	138.12 g/mol	[1][3]
Melting Point	132 - 137 °C	[2][4]
Boiling Point	226 - 351 °C (Varies with pressure)	[1][2]
Density	1.33 - 1.409 g/cm <sup>3</sup>	[3][6]
Water Solubility	Moderately soluble	[1][3][7]
Organic Solvent Solubility	Highly soluble in ethanol, ether, and chloroform	[3][7]
рКа	7.56 ± 0.18 (Predicted)	[6]
LogP	0.91030	[6]
Flash Point	165.9 °C	[6]

# Experimental Protocols Synthesis of 2,4-Dihydroxybenzaldehyde via VilsmeierHaack Reaction

# Foundational & Exploratory





The Vilsmeier-Haack reaction is an efficient method for the synthesis of **2,4- Dihydroxybenzaldehyde** from resorcinol.[8][9] Yields typically range from 65-75%.[8][9]

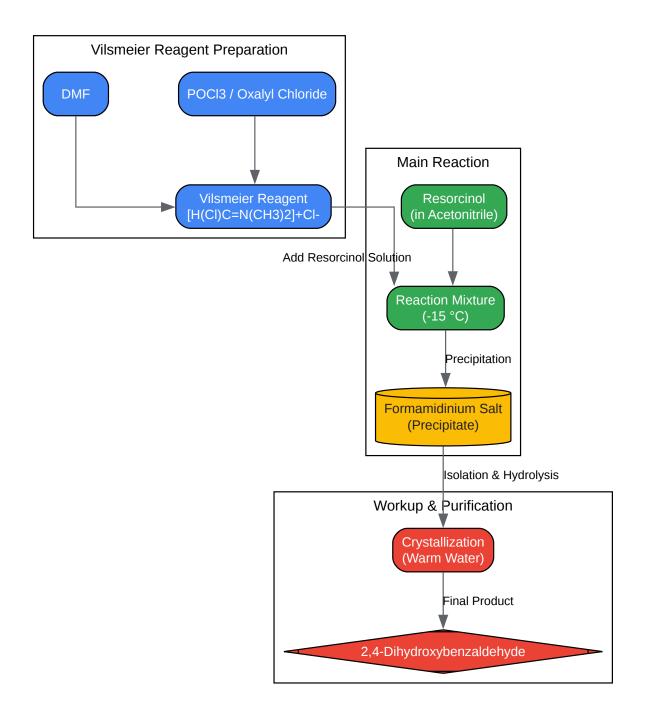
#### Materials:

- Resorcinol
- Phosphorous oxychloride (POCl<sub>3</sub>) or Oxalyl chloride
- N,N-Dimethylformamide (DMF)
- Acetonitrile
- Argon atmosphere
- Standard glassware for anhydrous reactions

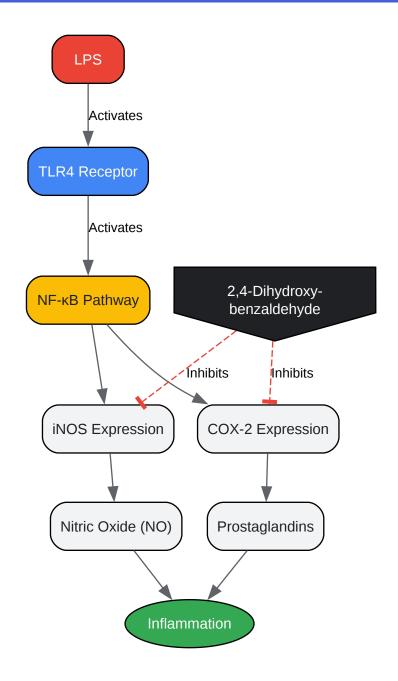
#### Procedure:

- All reactions should be conducted under an anhydrous argon atmosphere.[10]
- Prepare the Vilsmeier reagent by adding POCl<sub>3</sub> or oxalyl chloride to DMF, typically in a solvent like acetonitrile. When using oxalyl chloride, the Vilsmeier reagent,
   [H(Cl)C=N(CH<sub>3</sub>)<sub>2</sub>]+Cl<sup>-</sup>, precipitates as a solid.[10]
- Cool the reaction mixture to approximately -15 °C.[10]
- Slowly add a solution of resorcinol to the stirred Vilsmeier reagent.
- The intermediate formamidinium chloride salt will precipitate from the reaction mixture.[10]
- After the reaction is complete, the salt is isolated.
- The final product, 2,4-Dihydroxybenzaldehyde, is obtained by crystallization of the intermediate salt from warm water.[10]









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